molecular formula C12H22N2O3 B2393809 tert-Butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 1932216-64-2

tert-Butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B2393809
CAS No.: 1932216-64-2
M. Wt: 242.319
InChI Key: BYWZUQBXSAUYII-SKDRFNHKSA-N
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Description

tert-Butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[44]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its spirocyclic structure can mimic natural products, making it a valuable tool for probing biological pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of tert-Butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl ester and amino groups, along with the spirocyclic core, provides distinct chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

tert-butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-5-12(8-14)9(13)4-7-16-12/h9H,4-8,13H2,1-3H3/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWZUQBXSAUYII-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)[C@@H](CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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